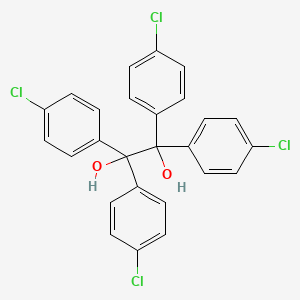
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is an organic compound with the molecular formula C8H18OSi. It is a ketone derivative that features a trimethylsilyl group attached to the carbonyl carbon. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a trimethylsilyl group.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in organic synthesis for the formation of complex molecules and intermediates.
Eigenschaften
CAS-Nummer |
13411-49-9 |
|---|---|
Molekularformel |
C8H18OSi |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
2,2-dimethyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C8H18OSi/c1-8(2,3)7(9)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
MIENNKDXDIOTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
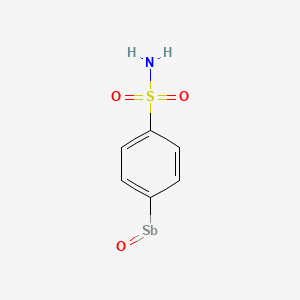

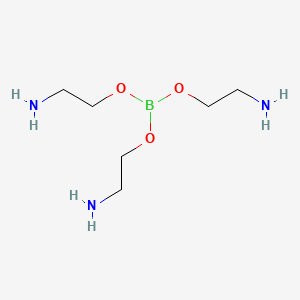
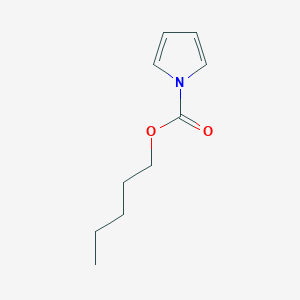
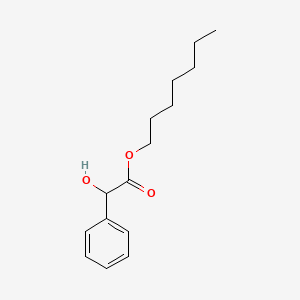
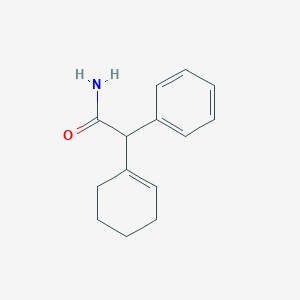

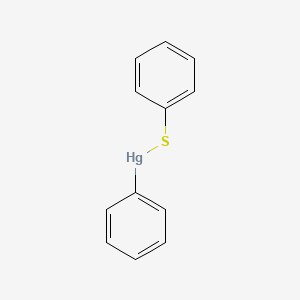
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
